5-(Fmoc-amino)-1-pentanol

Beschreibung

BenchChem offers high-quality 5-(Fmoc-amino)-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Fmoc-amino)-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

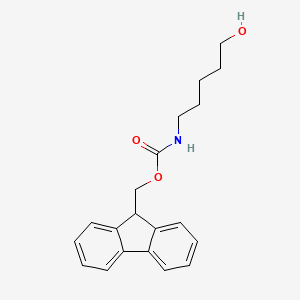

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOWFUNORLDFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371397 | |

| Record name | ST51037590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209115-33-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51037590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol: Chemical Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for 5-(Fmoc-amino)-1-pentanol. This bifunctional molecule is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis, drug development, and materials science.

Core Chemical Properties

5-(Fmoc-amino)-1-pentanol, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a white, solid compound at room temperature.[1][2] Its structure features a terminal primary alcohol and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group is crucial for its application in peptide chemistry, as it can be selectively removed under mild basic conditions, leaving the rest of the molecule intact.[1]

Physicochemical Data

The key physicochemical properties of 5-(Fmoc-amino)-1-pentanol are summarized in the table below. This data is essential for designing synthetic routes, purification protocols, and for understanding its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃NO₃ | [1][3] |

| Molecular Weight | 325.40 g/mol | [4] |

| Melting Point | 103-108 °C (decomposes) | [1][2][3][4] |

| Boiling Point | 530.3 ± 33.0 °C (Predicted) | [2] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid/powder | [1][2] |

| pKa | 12.26 ± 0.46 (Predicted) | [2] |

| Purity | ≥95% (NMR), ≥98.0% (HPLC) | [1][4] |

Compound Identifiers

Accurate identification is critical for sourcing and regulatory purposes. The following table lists the common identifiers for 5-(Fmoc-amino)-1-pentanol.

| Identifier | Value | Source(s) |

| CAS Number | 209115-33-3 | [1][3] |

| Synonyms | 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, 5-Fmoc-Ava-ol | [1] |

| MDL Number | MFCD00377789 | [1][4] |

| PubChem ID | 2736487, 57650910 | [1][4] |

| InChI Key | YNOWFUNORLDFTH-UHFFFAOYSA-N | [4] |

| SMILES | OCCCCCNC(OCC1C(C=CC=C2)=C2C3=C1C=CC=C3)=O | [4] |

Applications in Research and Development

The unique bifunctional nature of 5-(Fmoc-amino)-1-pentanol makes it a versatile reagent in several scientific domains.

-

Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS).[1] The terminal hydroxyl group allows it to be anchored to a solid support, while the Fmoc-protected amine can be deprotected to allow for peptide chain elongation.

-

Drug Development : The compound is used to create linkers and spacers in complex drug molecules, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] Its ability to connect bioactive molecules is crucial in medicinal chemistry.[1]

-

Bioconjugation : It is employed in bioconjugation processes to link biomolecules with therapeutic agents or reporter molecules.[1]

-

Materials Science : Researchers utilize this compound to create functionalized surfaces for sensors and other advanced materials.[1]

Caption: Functional roles of 5-(Fmoc-amino)-1-pentanol.

Experimental Protocols & Methodologies

While specific, detailed protocols for every application are proprietary or publication-specific, the following sections outline the fundamental experimental workflows.

Synthesis of 5-(Fmoc-amino)-1-pentanol

The compound is typically synthesized by reacting its precursor, 5-amino-1-pentanol, with an Fmoc-donating reagent.

Materials:

-

5-amino-1-pentanol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., 1,4-dioxane, dichloromethane)

-

Water

Protocol Outline:

-

Dissolve 5-amino-1-pentanol in an appropriate solvent mixture (e.g., aqueous dioxane).

-

Cool the solution in an ice bath.

-

Add a base (e.g., sodium bicarbonate) to the solution.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in a solvent like dioxane.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, typically by column chromatography or recrystallization.

Caption: General synthesis workflow for Fmoc protection.

Application in Solid-Phase Peptide Synthesis (SPPS)

A primary use of 5-(Fmoc-amino)-1-pentanol is as a linker to be attached to a resin, such as a Wang or 2-chlorotrityl chloride resin.

Protocol for Loading onto 2-Chlorotrityl Chloride Resin:

-

Resin Swelling : Swell the 2-chlorotrityl chloride resin in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[5]

-

Reagent Preparation : Dissolve 5-(Fmoc-amino)-1-pentanol (1.0-1.5 equivalents relative to resin capacity) in DCM. A small amount of dimethylformamide (DMF) can be added to aid dissolution.

-

Coupling : Add the dissolved 5-(Fmoc-amino)-1-pentanol to the swollen resin. Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the mixture.

-

Reaction : Agitate the mixture at room temperature for 1-4 hours.[5]

-

Capping : To cap any unreacted trityl groups, add a small amount of methanol to the vessel and agitate for 15-30 minutes.[5]

-

Washing : Filter the resin and wash it sequentially with DCM, DMF, and finally DCM again to remove excess reagents and byproducts.

-

Drying : Dry the resin under a vacuum.

-

Substitution Check : The loading efficiency (substitution level) can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[5]

Caption: Workflow for immobilizing the linker onto a solid support.

Safety, Storage, and Handling

-

Storage : 5-(Fmoc-amino)-1-pentanol should be stored in a cool, dry place, typically between 2°C and 8°C.[1][2] It should be kept away from oxidizing agents and acidic substances.

-

Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of dust formation, a suitable respirator should be used.

-

Stability : The compound is generally stable under recommended storage conditions. The Fmoc group is sensitive to basic conditions (e.g., piperidine) and the hydroxyl group can undergo oxidation.

References

An In-Depth Technical Guide to 5-(Fmoc-amino)-1-pentanol (CAS: 209115-33-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Fmoc-amino)-1-pentanol, a versatile building block in modern biochemical and pharmaceutical research. Below, you will find detailed information on its chemical and physical properties, key applications with experimental protocols, and relevant logical workflows.

Core Compound Properties

5-(Fmoc-amino)-1-pentanol is a bifunctional molecule featuring a terminal hydroxyl group and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal spacer or linker for various applications in organic synthesis, particularly in peptide chemistry and bioconjugation.

| Property | Value | Reference |

| CAS Number | 209115-33-3 | [1] |

| Molecular Formula | C₂₀H₂₃NO₃ | [1] |

| Molecular Weight | 325.41 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 103-108 °C | [1] |

| Purity | ≥95% (NMR), ≥98.0% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

| Synonyms | 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, 5-Fmoc-Ava-ol | [1] |

Synthesis and Characterization

While the direct synthesis of 5-(Fmoc-amino)-1-pentanol is not extensively detailed in readily available literature, a general and widely practiced method involves the reaction of 5-amino-1-pentanol with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. The reaction selectively protects the primary amine.

The precursor, 5-amino-1-pentanol, can be synthesized through various routes, including the reductive amination of 2-hydroxytetrahydropyran (2-HTHP), which is derivable from biomass.[2] Another patented method involves the hydration and subsequent reductive amination of 3,4-dihydro-2H-pyran, achieving yields of up to 93%.

Characterization of 5-(Fmoc-amino)-1-pentanol is typically performed using standard analytical techniques to confirm its identity and purity.

| Analytical Method | Purpose | Typical Parameters and Expected Results |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity determination and quantification of impurities. | A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is commonly used. The purity is calculated from the relative peak areas in the chromatogram. A purity of ≥98.0% is commercially available. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra will show characteristic peaks for the Fmoc group, the pentanol backbone, and the carbamate linkage, confirming the structure. A purity of ≥95% as determined by NMR is often reported by suppliers.[1] |

| Mass Spectrometry (MS) | Molecular weight verification. | Electrospray ionization (ESI) or other soft ionization techniques will show a molecular ion peak corresponding to the calculated molecular weight of 325.41 g/mol . |

Key Applications and Experimental Protocols

5-(Fmoc-amino)-1-pentanol is a valuable reagent in several areas of research and development due to its bifunctional nature.

Solid-Phase Peptide Synthesis (SPPS)

As a building block in SPPS, this compound can be used to introduce a C-terminal alcohol, creating peptide alcohols which are important in drug discovery.[3] The Fmoc-protected amine allows for its incorporation into a standard Fmoc-based SPPS workflow.

Experimental Protocol: Incorporation of 5-(Fmoc-amino)-1-pentanol onto a Solid Support

This protocol outlines the attachment of 5-(Fmoc-amino)-1-pentanol to a resin, which can then be used as the starting point for peptide synthesis to generate a C-terminal peptide alcohol.

-

Resin Selection and Swelling:

-

Choose a suitable resin for peptide alcohol synthesis, such as a 2-chlorotrityl chloride resin.

-

Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

-

-

Attachment of 5-(Fmoc-amino)-1-pentanol:

-

Dissolve 5-(Fmoc-amino)-1-pentanol (1.5-2 equivalents relative to the resin loading capacity) in DCM or a mixture of DCM/DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution.

-

Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

-

-

Capping of Unreacted Sites:

-

To block any unreacted functional sites on the resin, add a solution of methanol/DIPEA in DCM and agitate for 15-30 minutes.

-

-

Washing:

-

Thoroughly wash the resin with DCM and DMF to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the attached linker, yielding a free amine ready for the coupling of the first amino acid in the peptide sequence.

-

-

Peptide Elongation:

Workflow for Solid-Phase Synthesis of a Peptide Alcohol using 5-(Fmoc-amino)-1-pentanol

Caption: Workflow for the solid-phase synthesis of a peptide alcohol.

Bioconjugation and Drug Delivery

5-(Fmoc-amino)-1-pentanol serves as a versatile linker in bioconjugation, connecting biomolecules to other entities like drugs, imaging agents, or surfaces. In the context of drug delivery, it can be a component of more complex linker systems, such as those used in antibody-drug conjugates (ADCs).[6][][8] The pentanol moiety provides a flexible spacer, and the hydroxyl group can be further functionalized for attachment to a payload, while the Fmoc-protected amine allows for its conjugation to a targeting molecule like an antibody.

Conceptual Workflow: Use of 5-(Fmoc-amino)-1-pentanol as a Linker in an ADC

The following diagram illustrates the logical steps in constructing an antibody-drug conjugate where a derivative of 5-(Fmoc-amino)-1-pentanol could be employed as part of the linker system.

Caption: Conceptual workflow for ADC construction using a 5-(Fmoc-amino)-1-pentanol-derived linker.

Surface Functionalization

The bifunctional nature of 5-(Fmoc-amino)-1-pentanol makes it suitable for modifying surfaces to introduce specific chemical functionalities.[1] For instance, the hydroxyl group can be used to attach the molecule to a surface (e.g., glass or metal oxide) through appropriate surface chemistry. Subsequent removal of the Fmoc group exposes a primary amine, which can then be used to immobilize biomolecules like proteins or DNA.[9][10]

Safety and Handling

Standard laboratory safety precautions should be observed when handling 5-(Fmoc-amino)-1-pentanol.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of dust formation, a type N95 (US) dust mask is recommended.

-

Storage: Store in a cool, dry, and well-ventilated area at 2-8°C.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

Conclusion

5-(Fmoc-amino)-1-pentanol is a highly versatile and valuable chemical tool for researchers in peptide synthesis, drug development, and materials science. Its well-defined structure, with orthogonal protecting groups, allows for its strategic incorporation into complex molecules and materials. The protocols and workflows provided in this guide serve as a foundation for its practical application in the laboratory. As research in bioconjugation and targeted therapeutics continues to advance, the utility of such bifunctional linkers is expected to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

5-(Fmoc-amino)-1-pentanol molecular weight

An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol

For researchers, scientists, and professionals in drug development, 5-(Fmoc-amino)-1-pentanol is a valuable bifunctional molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the realm of peptide chemistry and drug design.

Core Data Summary

5-(Fmoc-amino)-1-pentanol, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a key building block in organic synthesis.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on an amino alcohol scaffold, making it particularly useful in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting element for the amine that can be selectively removed under mild basic conditions. This characteristic is crucial for the stepwise assembly of complex peptide chains.

The presence of a terminal hydroxyl group allows for further modification or for its use as a non-amino acid linker in peptide conjugates. This dual functionality enables its application in developing novel drug candidates, bioconjugation processes for targeted drug delivery, and the preparation of functionalized surfaces.[3]

Quantitative Data

| Property | Value | Reference |

| Molecular Weight | 325.40 g/mol | [1][4][5][6][7] |

| Molecular Formula | C₂₀H₂₃NO₃ | [4][5][7] |

| Melting Point | 103-108 °C (decomposes) | [5][6] |

| Boiling Point | 530.3±33.0 °C (Predicted) | |

| Density | 1.169±0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C | [5][6] |

| Purity | ≥98.0% (HPLC) | [4][5] |

Experimental Protocols

Synthesis of 5-(Fmoc-amino)-1-pentanol

This protocol describes the synthesis of 5-(Fmoc-amino)-1-pentanol from its precursor, 5-amino-1-pentanol, through the introduction of the Fmoc protecting group.

Materials:

-

5-amino-1-pentanol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water, or other suitable solvent system

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 5-amino-1-pentanol (1 equivalent) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%). The volume should be sufficient to fully dissolve the starting material.

-

Addition of Fmoc-reagent: While stirring vigorously at 0°C (ice bath), slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) dissolved in dioxane.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the starting amine.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 5-(Fmoc-amino)-1-pentanol as a white solid.

-

Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of 5-(Fmoc-amino)-1-pentanol into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

5-(Fmoc-amino)-1-pentanol

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 20-30 minutes to remove the Fmoc group from the terminal amino acid.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Coupling of 5-(Fmoc-amino)-1-pentanol:

-

In a separate vial, dissolve 5-(Fmoc-amino)-1-pentanol (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The hydroxyl group of the now-coupled 5-(Fmoc-amino)-1-pentanol is available for further reactions, or the synthesis can proceed with the deprotection of its Fmoc group to continue elongating the peptide chain from its amino terminus.

Visualizations

The following diagrams illustrate key workflows involving 5-(Fmoc-amino)-1-pentanol.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | MDPI [mdpi.com]

- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. peptideweb.com [peptideweb.com]

5-(Fmoc-amino)-1-pentanol synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-(Fmoc-amino)-1-pentanol

This guide provides a comprehensive overview of the synthesis of 5-(Fmoc-amino)-1-pentanol, a valuable building block in peptide synthesis and drug development.[1] The protocol herein details a common and effective method for the N-protection of 5-amino-1-pentanol using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

5-(Fmoc-amino)-1-pentanol, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a bifunctional molecule featuring a terminal hydroxyl group and an amine protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The Fmoc protecting group is favored in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the peptide chain.[1][3] The presence of the hydroxyl group allows for further derivatization or attachment to resins and other molecules. This compound is a key reagent in the synthesis of complex peptides, modified amino acids, and as a linker in bioconjugation.[1]

Synthesis Pathway

The synthesis of 5-(Fmoc-amino)-1-pentanol is typically achieved through the reaction of 5-amino-1-pentanol with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). The following protocol describes the synthesis using Fmoc-Cl in the presence of a mild base.

Reaction Scheme

Caption: Synthesis of 5-(Fmoc-amino)-1-pentanol from 5-amino-1-pentanol and Fmoc-Cl.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-(Fmoc-amino)-1-pentanol.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Source |

| 5-Amino-1-pentanol | 103.16 | ≥98% | Commercially Available[4] |

| Fmoc-Cl | 258.70 | ≥98% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Reagent Grade | - |

| 1,4-Dioxane | 88.11 | Anhydrous | - |

| Deionized Water | 18.02 | - | - |

| Dichloromethane (DCM) | 84.93 | ACS Grade | - |

| Saturated Sodium Chloride (Brine) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

| Ethyl Acetate | 88.11 | ACS Grade | - |

| Hexanes | - | ACS Grade | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Addition of Base: Add sodium bicarbonate (2.5 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C in an ice bath.

-

Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane and add it dropwise to the stirring solution of 5-amino-1-pentanol over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 4-6 hours.

-

Work-up:

-

Once the reaction is complete (monitored by TLC), add deionized water to the reaction mixture.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(Fmoc-amino)-1-pentanol as a white solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₃[1][2] |

| Molecular Weight | 325.41 g/mol [1] |

| Appearance | White powder[1] |

| Melting Point | 103-108 °C[1][5] |

| Purity (HPLC) | ≥98.0% |

| Storage Temperature | 2-8°C |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 5-(Fmoc-amino)-1-pentanol.

Caption: Step-by-step workflow from synthesis to purification and analysis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Fmoc-Cl is corrosive and a lachrymator. Handle with caution.

Conclusion

The protocol described provides a reliable method for the synthesis of 5-(Fmoc-amino)-1-pentanol. This compound serves as a crucial building block for the synthesis of peptides and other bioactive molecules in the pharmaceutical and biotechnology industries. The straightforward nature of the reaction and purification makes it accessible for a wide range of researchers and chemists.

References

An In-depth Technical Guide to the Solubility of Fmoc-5-amino-1-pentanol in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(9-Fluorenylmethoxycarbonyl)-5-amino-1-pentanol (Fmoc-5-amino-1-pentanol), a key building block in organic synthesis and peptide chemistry.[1] Understanding the solubility of this reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of final products. This document compiles available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and discusses the key factors influencing the solubility of this compound.

Core Concepts in Fmoc-5-amino-1-pentanol Solubility

The solubility of Fmoc-5-amino-1-pentanol is dictated by the interplay of its distinct structural features and the physicochemical properties of the solvent. The molecule possesses three key regions that influence its solubility profile:

-

The Fmoc Group: The large, bulky, and nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the dominant feature.[2][3] This aromatic system contributes significantly to the compound's solubility in nonpolar and polar aprotic organic solvents.

-

The Pentanol Linker: The five-carbon aliphatic chain provides a degree of hydrophobicity.

-

The Hydroxyl and Carbamate Groups: The terminal primary alcohol (-OH) and the carbamate linkage (-NHCOO-) are polar and capable of forming hydrogen bonds. These groups enhance solubility in more polar solvents.

Consequently, a balance between these features determines the compound's solubility in a given solvent. Generally, Fmoc-protected amino alcohols exhibit favorable solubility in polar aprotic solvents commonly used in synthetic chemistry.[2][4]

Factors that can influence solubility include:

-

Solvent Polarity: Polar aprotic solvents are generally effective at solvating Fmoc-protected compounds.[2][4]

-

Intermolecular Interactions: The aromatic Fmoc group can participate in π-π stacking interactions, which might lead to aggregation and reduced solubility in certain solvents.[2]

-

Temperature: For most solid solutes, solubility increases with temperature. Gentle heating can be employed to facilitate dissolution, though stability at higher temperatures should be considered.[2]

-

Sonication: The use of an ultrasonic bath can help break up solid aggregates and accelerate the dissolution of suspended particles.[2]

Qualitative and Extrapolated Solubility Data

While specific quantitative solubility data for Fmoc-5-amino-1-pentanol is not extensively available in public literature, we can extrapolate its likely solubility based on the behavior of structurally similar Fmoc-protected amino acids and alcohols. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents.

Disclaimer: This data is for estimation purposes. It is strongly recommended that researchers determine the quantitative solubility for their specific application and conditions.

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used and effective for dissolving Fmoc-protected amino acids.[4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, widely used in peptide synthesis for its excellent solvating properties.[4] |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | A common solvent for organic synthesis that should effectively solvate the Fmoc group.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A versatile solvent, though generally less effective than DMF or NMP for highly polar solutes.[6] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used in chromatography; solubility can be concentration-dependent. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate to Low | The unprotected 5-amino-1-pentanol is soluble in ethyl acetate[7][8]; the Fmoc group may alter this. |

| Methanol (MeOH) | Polar Protic | Moderate to Low | The hydroxyl group may interact favorably, but the large nonpolar Fmoc group limits high solubility. |

| Ethanol (EtOH) | Polar Protic | Moderate to Low | Similar to methanol; the unprotected parent compound is soluble in ethanol.[9] |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The large, hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[6] |

| Hexanes / Heptane | Nonpolar | Low / Insoluble | The polarity from the hydroxyl and carbamate groups prevents dissolution in nonpolar alkanes. |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for determining the solubility of Fmoc-5-amino-1-pentanol based on a static equilibrium method followed by HPLC analysis. This method is precise and widely applicable for crystalline organic compounds.

3.1. Materials and Equipment

-

Fmoc-5-amino-1-pentanol (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes for dilutions

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Fmoc-5-amino-1-pentanol to a vial. An amount that is clearly more than will dissolve is necessary to ensure saturation.

-

Add a precisely known volume (e.g., 2.00 mL) of the selected solvent to the vial.[2]

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.[6]

-

-

Separation of Undissolved Solid:

-

After equilibration, let the vials stand at the same constant temperature to allow the solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[6]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. A significant and precise dilution is critical for accuracy.[6]

-

-

HPLC Analysis:

-

Prepare a calibration curve using standard solutions of Fmoc-5-amino-1-pentanol of known concentrations.

-

Inject the diluted sample into the HPLC system.

-

Use a suitable column (e.g., reverse-phase C18) and mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-containing compound by UV absorbance, typically at wavelengths around 265 nm or 301 nm.[6]

-

-

Quantification and Calculation:

-

Determine the concentration of Fmoc-5-amino-1-pentanol in the diluted sample by comparing its peak area to the pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Fmoc-5-amino-1-pentanol.

Caption: Workflow for determining the solubility of Fmoc-5-amino-1-pentanol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

5-(Fmoc-amino)-1-pentanol NMR spectroscopy data

An In-depth Technical Guide to the NMR Spectroscopy of 5-(Fmoc-amino)-1-pentanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of key building blocks is paramount. 5-(Fmoc-amino)-1-pentanol is a crucial reagent in peptide synthesis and drug discovery, valued for its role as a linker and its ability to introduce a hydroxyl group for further functionalization. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 5-(Fmoc-amino)-1-pentanol, alongside experimental protocols and visual diagrams to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum of 5-(Fmoc-amino)-1-pentanol is expected to show characteristic signals for both the pentanol chain and the Fmoc group. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate linkage and the aromatic rings of the Fmoc group.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Fmoc-H (aromatic) | 7.78 | d | 7.5 | 2H |

| Fmoc-H (aromatic) | 7.61 | d | 7.5 | 2H |

| Fmoc-H (aromatic) | 7.40 | t | 7.4 | 2H |

| Fmoc-H (aromatic) | 7.32 | t | 7.4 | 2H |

| -NH- | ~5.0 (broad s) | br s | - | 1H |

| Fmoc-CH₂ | 4.41 | d | 7.0 | 2H |

| Fmoc-CH | 4.27 | t | 6.9 | 1H |

| -CH₂-OH | 3.64 | t | 6.5 | 2H |

| -NH-CH₂- | 3.18 | q | 6.7 | 2H |

| -CH₂-CH₂OH | 1.57 | p | 7.0 | 2H |

| -NHCH₂-CH₂- | 1.51 | p | 7.2 | 2H |

| -CH₂-CH₂-CH₂- | 1.38 | m | - | 2H |

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the aliphatic carbons of the pentanol chain and the aromatic and carbamate carbons of the Fmoc group.

| Assignment | Chemical Shift (δ, ppm) |

| C=O (carbamate) | 156.5 |

| Fmoc-C (aromatic quaternary) | 143.9 |

| Fmoc-C (aromatic quaternary) | 141.3 |

| Fmoc-C (aromatic CH) | 127.7 |

| Fmoc-C (aromatic CH) | 127.1 |

| Fmoc-C (aromatic CH) | 125.1 |

| Fmoc-C (aromatic CH) | 120.0 |

| Fmoc-CH₂ | 66.5 |

| -CH₂-OH | 62.8 |

| Fmoc-CH | 47.3 |

| -NH-CH₂- | 40.9 |

| -CH₂-CH₂OH | 32.5 |

| -NHCH₂-CH₂- | 29.5 |

| -CH₂-CH₂-CH₂- | 23.2 |

Experimental Protocols

The following protocols provide a general methodology for the synthesis of 5-(Fmoc-amino)-1-pentanol and the acquisition of its NMR spectra.

Synthesis of 5-(Fmoc-amino)-1-pentanol

This procedure details the protection of the primary amine of 5-amino-1-pentanol with the Fmoc group.

-

Materials:

-

5-Amino-1-pentanol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-amino-1-pentanol (1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane to the cooled amino alcohol solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-(Fmoc-amino)-1-pentanol.[1]

-

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 5-(Fmoc-amino)-1-pentanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and increase sensitivity.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Visualizations

The following diagrams illustrate the chemical structure of 5-(Fmoc-amino)-1-pentanol and a general workflow for its synthesis and characterization.

Caption: Chemical structure of 5-(Fmoc-amino)-1-pentanol.

Caption: General workflow from synthesis to NMR analysis.

References

Characterization of 5-(Fmoc-amino)-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of 5-(Fmoc-amino)-1-pentanol. This bifunctional molecule, featuring a hydroxyl group and an amine protected by the fluorenylmethoxycarbonyl (Fmoc) group, is a valuable building block in solid-phase peptide synthesis (SPPS) and the development of PROTACs and other molecular probes. This document details experimental protocols for its preparation and characterization, presents its known physicochemical data in a structured format, and outlines its primary applications in biomedical research and drug discovery.

Introduction

5-(Fmoc-amino)-1-pentanol, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a key reagent in synthetic organic chemistry.[1] The presence of a terminal hydroxyl group allows for its immobilization onto solid supports or conjugation to other molecules, while the Fmoc-protected amine at the other end of the pentyl chain is strategically positioned for elongation, typically in the stepwise assembly of peptides.[2] The Fmoc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild basic conditions, which is a cornerstone of modern solid-phase peptide synthesis.[3]

Physicochemical Properties

The fundamental physicochemical properties of 5-(Fmoc-amino)-1-pentanol are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 209115-33-3 | [4] |

| Molecular Formula | C₂₀H₂₃NO₃ | [5] |

| Molecular Weight | 325.40 g/mol | [5] |

| Appearance | White powder | [1] |

| Melting Point | 103-108 °C (decomposes) | [5] |

| Purity (by HPLC) | ≥98.0% | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Purification

The synthesis of 5-(Fmoc-amino)-1-pentanol is typically achieved through the reaction of 5-amino-1-pentanol with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. A general experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

-

5-amino-1-pentanol

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the cooled 5-amino-1-pentanol solution over 30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with water.

-

Wash the aqueous layer with ethyl acetate (3x) to remove unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to a pH of ~2 with 1 M HCl, which will cause the product to precipitate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude 5-(Fmoc-amino)-1-pentanol can be purified by column chromatography on silica gel.

Materials:

-

Crude 5-(Fmoc-amino)-1-pentanol

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of a 1:1 hexane/ethyl acetate mixture.

-

Load the dissolved product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified 5-(Fmoc-amino)-1-pentanol as a white solid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of 5-(Fmoc-amino)-1-pentanol.

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) |

| Detection | UV at 265 nm (characteristic absorbance of the Fmoc group) |

| Expected Purity | ≥98.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the fluorenyl group, the pentyl chain, and the carbamate and hydroxyl groups.

| Protons | Expected Chemical Shift (δ, ppm) |

| Aromatic protons (Fmoc) | 7.20 - 7.80 |

| CH and CH₂ of Fmoc | 4.10 - 4.40 |

| CH₂-O (pentyl) | ~3.60 |

| CH₂-N (pentyl) | ~3.10 |

| Other CH₂ (pentyl) | 1.20 - 1.60 |

| NH (carbamate) | ~5.00 |

| OH (hydroxyl) | Variable |

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the Fmoc group and the pentyl chain.

| Carbons | Expected Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~156 |

| Aromatic carbons (Fmoc) | 120 - 145 |

| CH and CH₂ of Fmoc | 45 - 70 |

| CH₂-O (pentyl) | ~62 |

| CH₂-N (pentyl) | ~40 |

| Other CH₂ (pentyl) | 20 - 35 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (carbamate) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carbamate) | 1680-1720 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

| Ionization Mode | Expected [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 326.17 |

Applications

5-(Fmoc-amino)-1-pentanol is a versatile building block with primary applications in:

-

Solid-Phase Peptide Synthesis (SPPS): The hydroxyl group can be attached to a solid support, allowing the Fmoc-protected amine to serve as the starting point for peptide chain elongation.[2]

-

PROTAC Development: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[6]

-

Bioconjugation: The hydroxyl group can be functionalized for conjugation to other biomolecules or surfaces, while the protected amine allows for subsequent synthetic modifications.[1]

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflow for 5-(Fmoc-amino)-1-pentanol.

Conclusion

5-(Fmoc-amino)-1-pentanol is a crucial synthetic intermediate with significant applications in peptide synthesis and the broader field of medicinal chemistry. This guide provides a foundational understanding of its properties, a practical protocol for its synthesis and purification, and a framework for its analytical characterization. The provided data and workflows are intended to support researchers in the effective utilization of this versatile molecule in their scientific endeavors.

References

Safeguarding the Integrity of 5-(Fmoc-amino)-1-pentanol: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5-(9-Fluorenylmethoxycarbonyl-amino)-1-pentanol, a crucial building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the critical factors influencing the compound's integrity and provides detailed methodologies for its stability assessment. Adherence to these guidelines is paramount for ensuring the quality, reliability, and reproducibility of research and manufacturing outcomes.

Core Principles of Stability

5-(Fmoc-amino)-1-pentanol's stability is primarily dictated by the lability of the Fmoc (9-Fluorenylmethoxycarbonyl) protecting group. The Fmoc group is notoriously susceptible to basic conditions, which readily cleave it from the primary amine. Conversely, it exhibits robust stability under acidic conditions. Elevated temperatures also pose a significant threat to the integrity of the molecule, potentially leading to thermal decomposition of the Fmoc group. Understanding these fundamental characteristics is essential for the proper handling and storage of this reagent.

Recommended Storage Conditions

To ensure the long-term stability and preserve the chemical fidelity of 5-(Fmoc-amino)-1-pentanol, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C (Refrigeration) | Minimizes the rate of potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against potential oxidative degradation. |

| Light | Protect from light | The fluorenyl moiety of the Fmoc group can be light-sensitive. |

| Moisture | Store in a tightly sealed container in a dry environment | Prevents hydrolysis of the carbamate linkage. |

For long-term storage, maintaining the compound as a lyophilized powder is highly recommended over storing it in solution. If solutions are necessary for experimental workflows, they should be prepared fresh and used promptly. Avoid repeated freeze-thaw cycles of solutions to prevent degradation.

Quantitative Stability Data (Illustrative)

While specific experimental kinetic data for the degradation of 5-(Fmoc-amino)-1-pentanol is not extensively available in public literature, the following table provides an illustrative summary of the expected stability based on the known chemistry of the Fmoc protecting group. These values are intended to guide researchers in handling the compound under various experimental conditions.

| Condition | Reagent/Solvent | Expected Stability | Potential Degradation Products |

| Acidic | 1 M HCl (aq) | High | Minimal degradation expected. |

| Neutral | Phosphate Buffered Saline (pH 7.4) | Moderate | Slow hydrolysis may occur over extended periods. |

| Basic | 0.1 M NaOH (aq) | Low | Rapid cleavage of the Fmoc group. |

| Basic (Organic) | 20% Piperidine in DMF | Very Low | Rapid cleavage of the Fmoc group. |

| Oxidative | 3% H₂O₂ (aq) | Moderate | Potential for oxidation of the alcohol or other moieties. |

| Thermal | 60 °C | Moderate to Low | Increased rate of degradation, potential for Fmoc cleavage. |

| Photolytic | Exposure to UV light (254 nm) | Moderate | Potential for photodegradation of the Fmoc group. |

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of 5-(Fmoc-amino)-1-pentanol under various stress conditions.

Materials:

-

5-(Fmoc-amino)-1-pentanol

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer, pH 7.4

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of 5-(Fmoc-amino)-1-pentanol in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose a thin layer of the solid compound and 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

-

Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol and keep at 4°C.

-

Analysis: Analyze all samples by a stability-indicating RP-HPLC method.

Stability-Indicating RP-HPLC Method

Objective: To separate and quantify 5-(Fmoc-amino)-1-pentanol from its potential degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Visualizations

Caption: Chemical structure of 5-(Fmoc-amino)-1-pentanol.

Caption: Experimental workflow for forced degradation studies.

Caption: Base-catalyzed cleavage pathway of the Fmoc group.

Technical Guide: Purity Analysis of 5-(Fmoc-amino)-1-pentanol by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed for the purity analysis of 5-(Fmoc-amino)-1-pentanol using High-Performance Liquid Chromatography (HPLC). The purity of this reagent is critical in peptide synthesis and other bioconjugation applications, as impurities can lead to the generation of undesired side products.

Introduction to Purity Analysis of 5-(Fmoc-amino)-1-pentanol

5-(Fmoc-amino)-1-pentanol is a key building block in solid-phase peptide synthesis and related chemical biology applications. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for controlled, stepwise addition of the amino alcohol moiety. The purity of this reagent is paramount to ensure the fidelity of the final product. A common purity specification for commercially available 5-(Fmoc-amino)-1-pentanol is ≥98.0% as determined by HPLC.[1][2]

Reverse-phase HPLC (RP-HPLC) is the standard analytical technique for assessing the purity of Fmoc-protected amino alcohols. This method separates the main compound from potential impurities based on differences in their hydrophobicity.

Quantitative Data Summary

The following table summarizes the typical specifications and physicochemical properties of 5-(Fmoc-amino)-1-pentanol.

| Parameter | Value | Reference |

| Chemical Name | 5-(9H-fluoren-9-ylmethoxycarbonylamino)pentan-1-ol | |

| Synonym | 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate | |

| Molecular Formula | C₂₀H₂₃NO₃ | |

| Molecular Weight | 325.40 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 103-108 °C (decomposes) | |

| Purity Specification (by HPLC) | ≥98.0% | [1][2] |

| Storage Temperature | 2-8°C |

Experimental Protocol: HPLC Purity Determination

This section outlines a representative experimental protocol for the determination of 5-(Fmoc-amino)-1-pentanol purity by RP-HPLC. This method is based on established procedures for the analysis of analogous Fmoc-protected amino acids and amino alcohols.

Materials and Reagents

-

5-(Fmoc-amino)-1-pentanol sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or purified (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol (MeOH), HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |

| Stationary Phase (Column) | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Program | 30% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Detection Wavelength | 262 nm (for Fmoc group) or 220 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Prepare a stock solution of the 5-(Fmoc-amino)-1-pentanol sample by dissolving it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient program as specified in the chromatographic conditions.

-

Monitor the chromatogram at the specified wavelength. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Diagrams and Workflows

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the HPLC purity analysis of 5-(Fmoc-amino)-1-pentanol.

Caption: Workflow for HPLC Purity Analysis of 5-(Fmoc-amino)-1-pentanol.

Logical Relationship for HPLC Method Validation

To ensure the reliability of the purity data, the HPLC method should be validated according to ICH guidelines. The following diagram outlines the key parameters for analytical method validation.

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The purity of 5-(Fmoc-amino)-1-pentanol is a critical quality attribute that directly impacts its performance in sensitive applications such as peptide synthesis. The use of a well-defined and validated reverse-phase HPLC method is essential for accurately determining the purity and ensuring the quality of this important reagent. The experimental protocol and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to implement robust purity analysis of 5-(Fmoc-amino)-1-pentanol.

References

The Cornerstone of Synthesis: A Technical Guide to the Fmoc Protection of Amino Alcohols

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its versatility and mild cleavage conditions, particularly in the protection of amines. This technical guide provides an in-depth exploration of the mechanism, protocols, and quantitative data associated with the Fmoc protection of amino alcohols, a critical class of building blocks in numerous pharmaceutical agents.

The Fmoc group is a base-labile protecting group widely employed for primary and secondary amines, most notably in solid-phase peptide synthesis (SPPS).[1][2] Its stability to acidic conditions and ease of removal with a mild base, such as piperidine, allows for an orthogonal protection strategy, which is crucial when other acid-labile protecting groups are present in the molecule.[1][3]

The Mechanism of N-Fmoc Protection

The protection of the amino group in an amino alcohol with an Fmoc reagent proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent.[4][5] The two most commonly used reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][6]

The reaction is typically carried out under basic conditions. The base serves to neutralize the acidic byproduct generated during the reaction (HCl in the case of Fmoc-Cl) and to deprotonate the amino group, thereby increasing its nucleophilicity.[4]

Mechanism with Fmoc-Cl

The reaction with Fmoc-Cl is a classic Schotten-Baumann reaction, often performed in a biphasic system of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate).[4]

Caption: Mechanism of Fmoc protection using Fmoc-Cl.

Mechanism with Fmoc-OSu

Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and the reduced likelihood of side reactions.[7][] The reaction mechanism is similar, involving the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc-OSu. The N-hydroxysuccinimide anion is a good leaving group, facilitating the reaction.[7]

Caption: Mechanism of Fmoc protection using Fmoc-OSu.

Chemoselectivity in Amino Alcohol Protection

A key consideration in the protection of amino alcohols is the potential for O-acylation of the hydroxyl group. However, the amino group is significantly more nucleophilic than the hydroxyl group, allowing for excellent chemoselectivity under appropriate reaction conditions. The use of aqueous basic conditions, such as aqueous sodium bicarbonate, favors the selective N-protection.[9] In a study on the Fmoc protection of various amines and amino alcohols in an aqueous medium, excellent chemoselectivity was observed for substrates like 3-aminophenol and ethanolamine, with no bis-Fmoc or O-Fmoc derivatives detected.[9]

Quantitative Data on Fmoc Protection of Amino Alcohols

The efficiency of the N-Fmoc protection of amino alcohols is generally high, with excellent yields reported under various conditions.

| Amino Alcohol | Reagent | Reaction Conditions | Yield (%) | Reference |

| Ethanolamine | Fmoc-Cl | Water:Ethanol (3:1), 60 °C | 90 | [10] |

| 3-Aminophenol | Fmoc-Cl | Water:Ethanol (3:1), 60 °C | 92 | [9] |

Experimental Protocols

General Procedure for the N-Fmoc Protection of Amino Alcohols

This protocol is adapted from a procedure for the N-Fmoc protection of amines and amino acids in an aqueous medium.[10]

Materials:

-

Amino alcohol (1.0 mmol)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.2 mmol)

-

Water:Ethanol (3:1 v/v) mixture (1.5 mL)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To a mixture of the amino alcohol (1.0 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of a 3:1 water:ethanol solution.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the solution with 1 M HCl.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the N-Fmoc protected amino alcohol.

Protocol for the Fmoc Protection of D-Threonine using Fmoc-OSu

This protocol is a representative example for the protection of an amino acid with a hydroxyl side chain.[4]

Materials:

-

D-Threonine (5.00 g, 42.0 mmol)

-

Fmoc-succinamide (Fmoc-OSu) (14.9 g, 44.1 mmol)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve D-Threonine and Fmoc-OSu in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ (100 mL).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with water (50 mL) and adjust the pH to 9 by adding saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether (3 x 50 mL) to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 1 by adding 1 M HCl.

-

The product will precipitate out of the solution and can be collected by filtration.

Experimental Workflow

Caption: General experimental workflow for Fmoc protection.

Conclusion

The Fmoc protection of amino alcohols is a robust and highly efficient method for the selective protection of the amino group. The reaction proceeds via a nucleophilic attack of the amine on the Fmoc reagent, with Fmoc-Cl and Fmoc-OSu being the most common choices. The inherent higher nucleophilicity of the amino group over the hydroxyl group allows for excellent chemoselectivity, particularly under aqueous basic conditions. The provided protocols and quantitative data demonstrate the high yields and straightforward nature of this transformation, making it an indispensable tool in the synthesis of complex molecules for pharmaceutical and research applications.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chempep.com [chempep.com]

- 7. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol as a Bifunctional Linker

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Fmoc-amino)-1-pentanol is a versatile bifunctional linker molecule that plays a critical role in modern organic synthesis, peptide chemistry, and drug development.[1] Its unique structure features two distinct functional groups: a hydroxyl (-OH) group at one end and a primary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group at the other.[1] This orthogonal design allows for sequential, controlled chemical modifications, making it an invaluable tool for the construction of complex molecular architectures.

The Fmoc group provides a stable protecting shield for the amine, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting other acid-labile protecting groups commonly used in peptide synthesis.[1][2] The terminal hydroxyl group offers a reactive handle for attachment to solid supports, activation for esterification, or conjugation to other molecules.[3] This guide provides a comprehensive overview of the physicochemical properties, core functionalities, and key applications of 5-(Fmoc-amino)-1-pentanol, complete with detailed experimental protocols and workflow visualizations.

Physicochemical Properties

The utility of 5-(Fmoc-amino)-1-pentanol is grounded in its well-defined chemical and physical characteristics. These properties are summarized in Table 1, providing essential data for experimental design and implementation.

| Property | Value | Reference(s) |

| Synonyms | 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, Fmoc-5-amino-1-pentanol | [1][4] |

| Molecular Formula | C₂₀H₂₃NO₃ | [1][5] |

| Molecular Weight | 325.40 g/mol | [4][5] |

| CAS Number | 209115-33-3 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥95% (NMR), ≥98.0% (HPLC) | [1][5] |

| Melting Point | 103-108 °C (decomposes) | [1][5] |

| Solubility | Soluble in DMF, DCM | [6] |

| Storage Conditions | 2-8 °C | [4][5] |

Core Functionality as a Bifunctional Linker

The core utility of 5-(Fmoc-amino)-1-pentanol stems from its two functional ends, which can be addressed independently. The five-carbon aliphatic chain provides flexibility and a defined spatial separation between the conjugated moieties.[7]

-

Fmoc-Protected Amine: This end is temporarily inert. The Fmoc group is exceptionally stable under acidic and neutral conditions but is quantitatively cleaved by a base like piperidine. This allows the primary amine to be revealed at a specific step in a multi-step synthesis, ready for peptide bond formation or other nucleophilic reactions.[2]

-

Terminal Hydroxyl: The primary alcohol is a versatile functional group. It can be used to immobilize the linker onto a solid-phase resin (e.g., Wang or 2-chlorotrityl resin), can be activated to form an ester with a carboxylic acid (such as a drug payload), or can be oxidized to an aldehyde for further modification.[3]

Applications in Research and Development

5-(Fmoc-amino)-1-pentanol is a key reagent in several advanced scientific fields.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the linker is frequently used to attach the first amino acid or a peptide chain to a solid support. The hydroxyl group is coupled to a resin, such as Wang resin, creating an ester bond that is stable during peptide synthesis but cleavable by strong acid (e.g., Trifluoroacetic acid, TFA) during the final release of the peptide.[8][9] The Fmoc-protected amine faces away from the resin, serving as the starting point for sequential amino acid coupling cycles.[2]

Bioconjugation and Drug Delivery

The bifunctional nature of 5-(Fmoc-amino)-1-pentanol is ideal for creating complex bioconjugates like Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[7][10] In a hypothetical ADC construct, the linker's hydroxyl group could be esterified to a cytotoxic drug payload. The amine, after deprotection, could be used to build a specific peptide sequence designed for cleavage by tumor-associated enzymes. Finally, the N-terminus of the peptide could be conjugated to a monoclonal antibody.[11][12] The pentanol chain acts as a spacer, ensuring that the different components can function without steric hindrance.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the common applications of 5-(Fmoc-amino)-1-pentanol.

Protocol 1: Immobilization of 5-(Fmoc-amino)-1-pentanol on Wang Resin

This protocol describes the attachment of the linker to a solid support for SPPS.

Materials:

-

Wang Resin (100-200 mesh)

-

5-(Fmoc-amino)-1-pentanol

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell 1.0 g of Wang resin in 10 mL of DMF in a reaction vessel for 1 hour with gentle agitation.

-

Coupling Solution Preparation: In a separate vial, dissolve 4 equivalents of 5-(Fmoc-amino)-1-pentanol (relative to resin loading capacity) and 0.1 equivalents of DMAP in a minimal amount of DMF.

-

Activation and Coupling: Drain the DMF from the swollen resin. Add the coupling solution to the resin, followed by 4 equivalents of DIC.[13] Agitate the mixture at room temperature for 12-18 hours.

-

Capping Unreacted Sites: Drain the reaction mixture. To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM and agitate for 30 minutes.[13]

-

Washing: Drain the capping solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample and measuring the absorbance of the dibenzylfulvene-piperidine adduct.[13]

Protocol 2: Fmoc-SPPS Cycle Following Linker Immobilization

This protocol outlines the iterative steps for elongating a peptide chain from the resin-bound linker.

Materials:

-

Linker-loaded resin from Protocol 1

-

Fmoc-protected amino acids

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[6]

-

Base: DIPEA

-

Deprotection Solution: 20% (v/v) piperidine in DMF[6]

-

DMF

Procedure:

-

Resin Swelling: Swell the linker-loaded resin in DMF for 30-60 minutes.

-